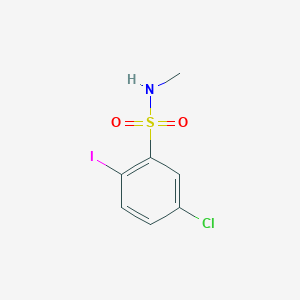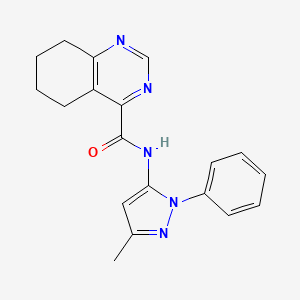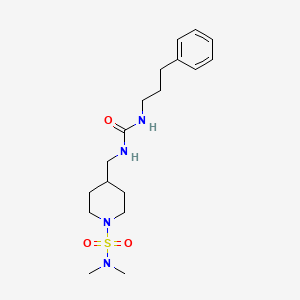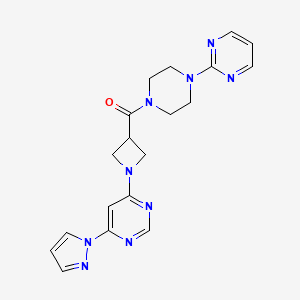
Ethyl 2-(4-bromo-2-methoxyphenyl)acetate
Vue d'ensemble
Description
Ethyl 2-(4-bromo-2-methoxyphenyl)acetate is a chemical compound with the CAS Number: 1261570-38-0. It has a molecular weight of 273.13 . The IUPAC name for this compound is ethyl (4-bromo-2-methoxyphenyl)acetate . It is typically a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 2-(4-bromo-2-methoxyphenyl)acetate is1S/C11H13BrO3/c1-3-15-11(13)6-8-4-5-9(12)7-10(8)14-2/h4-5,7H,3,6H2,1-2H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
Ethyl 2-(4-bromo-2-methoxyphenyl)acetate is a white to yellow solid at room temperature .Applications De Recherche Scientifique
Synthesis of Bicyclic Compounds
Ethyl 2-(4-bromo-2-methoxyphenyl)acetate can be used in the synthesis of bicyclic compounds . These compounds have a variety of bioactivities and broad applications in pharmaceuticals . The reaction mechanism involves the direct reduction of ethyl 2-(2-(bromomethyl)phenoxy)acetate at carbon cathodes in dimethylformamide (DMF) containing tetramethylammonium tetrafluoroborate (TMABF4) as the electrolyte .
Electrochemical Reduction
This compound exhibits a single irreversible cathodic wave with a peak potential of –1.75 V vs SCE, which is characteristic for the reduction of organic halides in aprotic solvents . This property can be utilized in electrochemical studies and applications.
Oxygen Role Study
The role of oxygen in the electrochemical reduction of ethyl 2-(2-(bromomethyl)phenoxy)acetate at carbon cathodes in dimethylformamide has been studied . This research can help understand the influence of oxygen in such reactions.
Synthesis of Hetero-Bicyclic Compounds
Many hetero-bicyclic compounds possess a variety of bioactivities and have broad applications in pharmaceuticals . Ethyl 2-(4-bromo-2-methoxyphenyl)acetate can be used in the synthesis of such compounds .
Safety and Hazards
Mécanisme D'action
Target of Action
Ethyl 2-(4-bromo-2-methoxyphenyl)acetate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that brominated compounds often interact with their targets through halogen bonding or electrophilic substitution . The presence of a methoxy group may also influence its interaction with targets, potentially through hydrogen bonding or dipole-dipole interactions.
Biochemical Pathways
Brominated compounds are often involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The bromine and methoxy groups may also affect its metabolism and excretion .
Result of Action
Brominated compounds often exhibit a wide range of biological activities, and the presence of a methoxy group may also confer certain pharmacological properties .
Action Environment
The action, efficacy, and stability of Ethyl 2-(4-bromo-2-methoxyphenyl)acetate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances that can interact with the compound. For instance, the compound is a white to yellow solid at room temperature .
Propriétés
IUPAC Name |
ethyl 2-(4-bromo-2-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-15-11(13)6-8-4-5-9(12)7-10(8)14-2/h4-5,7H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVGLLSTNDUJDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2373882.png)


![N-(3-chloro-4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2373893.png)

![1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclopentan-1-ol](/img/structure/B2373895.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2373897.png)


![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B2373901.png)
![N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2373902.png)
